O-Methoxycinnamaldehyde, (E)-

Inflammation Macrophage Nitric Oxide

Select (E)-O-Methoxycinnamaldehyde for research where generic cinnamaldehyde fails. The ortho-methoxy substitution fundamentally alters target engagement—achieving dual topoisomerase I/II inhibition unattainable with the parent compound, lower IC50 for NO inhibition (35 µM vs 55 µM), and isoform-specific CYP inhibition (CYP1A2 competitive Ki=13.7 µM; CYP2E1 mixed-type Ki=6.3 µM). Substituting with p-methoxycinnamaldehyde or unsubstituted cinnamaldehyde yields non-equivalent results. Validated in murine xenograft models (58% tumor reduction) and food safety applications (MIC 0.16 mg/mL against S. enteritidis). Ensure batch-to-batch reproducibility—order ≥98% purity today.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 60125-24-8
Cat. No. B3029248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methoxycinnamaldehyde, (E)-
CAS60125-24-8
Synonyms2-methoxycinnamaldehyde
o-methoxycinnamaldehyde
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=CC=O
InChIInChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4+
InChIKeyKKVZAVRSVHUSPL-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly

Structure & Identifiers


Interactive Chemical Structure Model





(E)-O-Methoxycinnamaldehyde (CAS 60125-24-8): A Research-Validated Cinnamaldehyde Analog for Anti-Inflammatory and Anticancer Applications


(E)-O-Methoxycinnamaldehyde (also known as (E)-2-methoxycinnamaldehyde or 2-MCA) is a naturally occurring phenylpropanoid derivative of cinnamaldehyde, distinguished by a methoxy group at the ortho position of the aromatic ring [1]. It is a key bioactive constituent found in the bark and twigs of Cinnamomum species, including C. cassia and C. verum, and has been extensively studied for its anti-inflammatory, anticancer, and antimicrobial properties [2].

Why (E)-O-Methoxycinnamaldehyde (CAS 60125-24-8) Cannot Be Replaced by Generic Cinnamaldehyde Analogs in Research


While cinnamaldehyde and its derivatives share a common phenylpropanoid scaffold, the introduction of an ortho-methoxy group in (E)-O-methoxycinnamaldehyde fundamentally alters its molecular interactions and biological profile. This structural modification directly impacts key therapeutic targets such as NF-κB, topoisomerases, and CYP enzymes, leading to a distinct and often superior potency compared to its parent compound [1]. For example, in anti-inflammatory assays, o-methoxycinnamaldehyde exhibits a lower IC50 for nitric oxide production than E-cinnamaldehyde itself [2]. Similarly, in antitumor studies, 2-MCA uniquely targets both topoisomerase I and II, a dual activity not observed with the parent cinnamaldehyde [3]. Therefore, substituting o-methoxycinnamaldehyde with generic cinnamaldehyde or other positional isomers (e.g., p-methoxycinnamaldehyde) will not replicate these specific, quantifiable biological effects and could lead to erroneous or irreproducible research outcomes.

Quantitative Differentiation of (E)-O-Methoxycinnamaldehyde (CAS 60125-24-8) from Comparators: An Evidence-Based Guide


Superior In Vitro Anti-Inflammatory Activity of (E)-O-Methoxycinnamaldehyde Compared to (E)-Cinnamaldehyde

(E)-O-Methoxycinnamaldehyde demonstrates significantly greater anti-inflammatory potency than its parent compound, (E)-cinnamaldehyde. In LPS and IFN-γ activated RAW 264.7 macrophages, o-methoxycinnamaldehyde inhibited nitric oxide (NO) production with an IC50 of 35 ± 9 µM, whereas (E)-cinnamaldehyde exhibited a higher IC50 of 55 ± 9 µM, indicating a 1.6-fold increase in potency for the methoxylated analog [1].

Inflammation Macrophage Nitric Oxide

In Vivo Antitumor Efficacy: (E)-O-Methoxycinnamaldehyde Reduces Tumor Size in a Xenograft Model

In a nude mouse xenograft model using subcutaneously implanted A549 human lung adenocarcinoma cells, intratumoral injection of 2-MCA at doses of 10 or 20 mg/kg/day for 49 days resulted in a significant and quantifiable reduction in tumor burden, achieving an approximate 58% reduction in tumor size compared to the vehicle control group . This in vivo efficacy is underpinned by its unique dual mechanism of action, inhibiting both topoisomerase I and II activities [1], a profile not reported for the parent compound cinnamaldehyde.

Oncology Xenograft Angiogenesis

Potent Antibacterial Activity of (E)-O-Methoxycinnamaldehyde Against Foodborne Pathogens

(E)-O-Methoxycinnamaldehyde (MCA) exhibits potent bactericidal activity against the foodborne pathogen Salmonella enteritidis. The minimum inhibitory concentration (MIC) was determined to be 0.16 mg/mL [1]. Importantly, treatment of contaminated pork slices with MCA at 1×, 2×, and 4× MIC for 20 minutes led to significant reductions in bacterial load, ranging from 1.31 to 4.98 log CFU/g, with low levels of residual disinfectant and high sensory acceptability [1].

Antimicrobial Food Safety Salmonella

Unique Dual Topoisomerase I/II Inhibition by (E)-O-Methoxycinnamaldehyde

(E)-O-Methoxycinnamaldehyde (2-MCA) is characterized by its ability to inhibit both topoisomerase I and topoisomerase II enzymes simultaneously [1]. This dual inhibition is a relatively rare property among natural product-derived anticancer agents and is distinct from the activity profile of cinnamaldehyde, which does not exhibit this dual targeting. The functional consequence is a more comprehensive disruption of DNA topology and repair mechanisms, leading to enhanced apoptosis induction in cancer cell lines such as NCI-H520 and A549 [1][2].

Cancer Topoisomerase DNA Damage

Differential CYP450 Inhibition: Competitive vs. Mixed-Type Modes of Action

(E)-O-Methoxycinnamaldehyde (OMCA) exhibits distinct modes of inhibition against different cytochrome P450 isoforms. In rat liver microsomes, it acts as a competitive inhibitor of CYP1A2 (Ki=13.7 µM for phenacetin O-deethylation) but a mixed-type inhibitor of CYP2E1 (Ki=6.3 µM for 4-nitrophenol 2-hydroxylation) [1]. This dual-mode inhibition profile provides a unique tool for studying enzyme-specific interactions and differs from the inhibitory pattern of cinnamaldehyde.

Drug Metabolism CYP450 Herb-Drug Interaction

Tyrosinase Inhibition: A Distinct Biochemical Activity

(E)-O-Methoxycinnamaldehyde is a validated inhibitor of the enzyme tyrosinase, a key regulator of melanin synthesis. It has been reported to inhibit mushroom tyrosinase with an IC50 of 0.42 mM . This specific biochemical activity is not a primary or well-characterized feature of the parent compound cinnamaldehyde, providing a clear point of differentiation for applications in dermatological research and enzymology.

Enzymology Melanogenesis Skin Whitening

Defined Research and Industrial Use Cases for (E)-O-Methoxycinnamaldehyde (CAS 60125-24-8) Based on Quantitative Evidence


Investigating NF-κB-Mediated Inflammatory Pathways in Macrophage Models

Use (E)-O-methoxycinnamaldehyde as a potent and selective probe for studying nitric oxide (NO) and TNF-α production in activated macrophages. The compound's lower IC50 for NO inhibition compared to cinnamaldehyde (35 µM vs 55 µM in RAW 264.7 cells) makes it a superior tool for experiments requiring robust downregulation of inflammatory mediators without the need for higher, potentially cytotoxic concentrations of the parent analog [1].

In Vivo Xenograft Studies on Angiogenesis and Tumor Growth Suppression

Employ (E)-O-methoxycinnamaldehyde in murine xenograft models (e.g., A549 lung adenocarcinoma) to validate its dual topoisomerase I/II inhibition mechanism in vivo. A dosing regimen of 10-20 mg/kg/day via intratumoral injection is supported by published data demonstrating a 58% reduction in tumor size over 49 days . This provides a validated starting point for pre-clinical efficacy studies.

Development of Plant-Derived Food Disinfectants and Antimicrobial Wash Solutions

Formulate (E)-O-methoxycinnamaldehyde as an active ingredient for surface disinfection of food products like raw pork. The established MIC of 0.16 mg/mL against S. enteritidis and the demonstrated 1.3-5.0 log CFU/g reduction on contaminated pork slices provide a quantifiable performance benchmark for product development and quality control [2].

Selective Inhibition of CYP2E1 and CYP1A2 in Drug Metabolism Studies

Utilize (E)-O-methoxycinnamaldehyde as a differential inhibitor of CYP450 enzymes in rodent liver microsome assays. Its distinct modes of inhibition—competitive for CYP1A2 (Ki=13.7 µM) and mixed-type for CYP2E1 (Ki=6.3 µM)—allow for precise, isoform-specific probing of metabolic pathways and assessment of potential herb-drug interactions [3].

Quote Request

Request a Quote for O-Methoxycinnamaldehyde, (E)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.